

# In Vivo Efficacy of BRD9 PROTACs: A Comparative Guide

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Compound of Interest

Compound Name: PROTAC BRD9 Degrader-2

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The development of Proteolysis Targeting Chimeras (PROTACs) for Bromodomain-containing protein 9 (BRD9) has opened new avenues for therapeutic intervention in cancers dependent on this epigenetic reader. Several BRD9 PROTACs have demonstrated promising preclinical in vivo activity, leading to clinical investigations. This guide provides a comparative overview of the in vivo efficacy of prominent BRD9 PROTACs based on available experimental data.

#### **Quantitative Data Comparison**

The following tables summarize the in vivo performance of key BRD9 PROTACs based on published preclinical studies.

## **Table 1: In Vivo Efficacy - Tumor Growth Inhibition**



PROTAC	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Notes
CFT8634	Synovial Sarcoma PDX	89 days treatment	Durable tumor regressions with no regrowth observed during a 51-day observation period.	Oral administration.[1]
Multiple Myeloma (RPMI- 8226 Xenograft)	10, 15, or 30 mg/kg, QD, PO for 21 days	Dose-dependent inhibition of tumor growth.[2]		
Multiple Myeloma (NCI- H929 Xenograft)	10, 15, or 30 mg/kg, QD, PO for 21 days	Dose-dependent inhibition of tumor growth.[2]		
Multiple Myeloma (MM.1S Xenograft)	10, 15, or 30 mg/kg, QD, PO for 21 days	Dose-dependent inhibition of tumor growth.[2]		
FHD-609	Synovial Sarcoma (ASKA CDX)	2.0 mg/kg, IV	Complete suppression of tumor growth over 30 days. Superior to ifosfamide and pazopanib.[3]	Intravenous administration.[3]
AML (OCI-AML-2 CDX)	Not specified	Reduced tumor burden compared to vehicle.[4]		



AML (EOL-1 CDX)	Not specified	Reduced tumor burden compared to vehicle.[4]	-	
CW-3308	Synovial Sarcoma (HS- SY-II Xenograft)	25 mg/kg and 50 mg/kg, PO	57% and 60% TGI, respectively. [5]	Well-tolerated with no significant weight loss.[5]
AMPTX-1	Mouse Xenograft Model	Oral dosing	Achieved in vivo BRD9 degradation.[6]	Specific TGI data not provided.
dBRD9	AML (EOL-1, MOLM-13)	Not specified in vivo	Potent anti- proliferative effect in vitro.[7]	In vivo efficacy data not detailed.
E5	Xenograft Tumor Models	Not specified	Therapeutic efficacy was confirmed.[8]	Specific TGI data not provided.

PDX: Patient-Derived Xenograft, CDX: Cell-Derived Xenograft, QD: Once daily, PO: Oral administration, IV: Intravenous administration, TGI: Tumor Growth Inhibition.

## **Table 2: In Vivo Pharmacokinetics & Pharmacodynamics**



PROTAC	Animal Model	Key Pharmacokinetic Parameters	Pharmacodynamic Effects
CFT8634	Mouse (Yamato-SS Xenograft)	Dose-proportional plasma and tumor exposure after oral dosing.[9]	Robust and dose- dependent degradation of BRD9 in tumor tissue.[1][9]
FHD-609	Mouse, Rat, Cynomolgus Monkey	Long half-life (16, 20, and 17 h, respectively), low oral bioavailability.[3]	Dose- and time- dependent BRD9 degradation in a SYO- 1 synovial sarcoma CDX model.[3] Extensive BRD9 degradation in patient tumor tissue.[10]
CW-3308	Mouse	91% oral bioavailability. t1/2 = 3.7 h.[5][11]	>90% reduction of BRD9 protein in HS- SY-II xenograft tumor tissue after a single oral dose.[11][12]

## Experimental Protocols CFT8634 in Multiple Myeloma Xenograft Models[3]

- Animal Model: Female CB17 SCID mice for RPMI-8226 and MM.1S xenografts, and NOD SCID mice for NCI-H929 xenografts.
- Tumor Implantation: Mice were implanted with respective multiple myeloma cell lines.
- Treatment: Once tumors were established, mice (n=8 per group) were treated orally with vehicle or CFT8634 at doses of 10, 15, or 30 mg/kg, once daily for 21 days.
- Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth inhibition. Data were expressed as mean tumor volumes ± SEM.





#### FHD-609 in Synovial Sarcoma Xenograft Model[4]

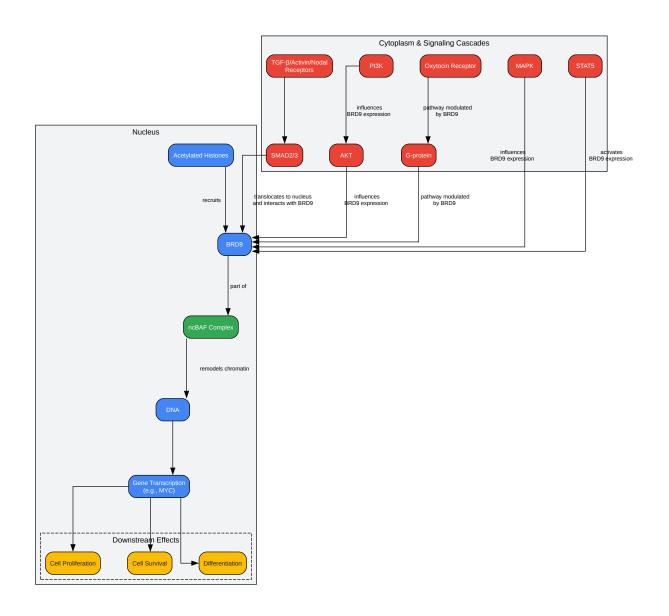
- Animal Model: Mice bearing ASKA synovial sarcoma cell-derived xenografts (CDX).
- Treatment: FHD-609 was administered intravenously at doses of 0.1, 0.5, and 2.0 mg/kg.
- Efficacy Assessment: Tumor growth was monitored for 30 days and compared to standardof-care therapies, ifosfamide and pazopanib.
- Pharmacodynamic Assessment: In a separate SYO-1 synovial sarcoma CDX model, BRD9 protein levels in tumors were assessed at various time points after a single intravenous dose of FHD-609 (0.05, 0.25, 1.0, and 5.0 mg/kg) to determine dose- and time-dependent degradation.

#### CW-3308 in Synovial Sarcoma Xenograft Model[6]

- Animal Model: Mice with established HS-SY-II synovial sarcoma xenograft tumors.
- Treatment: CW-3308 was administered orally at doses of 25 and 50 mg/kg.
- Efficacy Assessment: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated. Animal weight was monitored as a measure of toxicity.
- Pharmacodynamic Assessment: A single oral dose was administered to determine the extent of BRD9 protein reduction in the tumor tissue.

### **Visualizations**

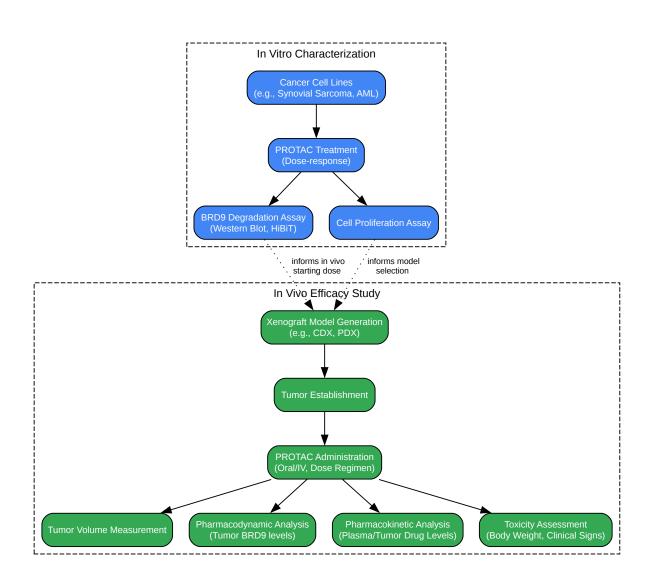




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Caption: BRD9 Signaling Pathways and Interactions.





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Caption: General Experimental Workflow for BRD9 PROTAC In Vivo Efficacy.



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